benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
Description
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. The molecule contains a hydroxymethyl substituent at the 4a position and a benzyloxycarbonyl group at the 1-position, with defined stereochemistry (4aS,7aR).
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c19-13-17-9-4-8-15(17)18(11-5-10-17)16(20)21-12-14-6-2-1-3-7-14/h1-3,6-7,15,19H,4-5,8-13H2/t15-,17-/m1/s1 |
InChI Key |
WYIJFQIYHUVIMU-NVXWUHKLSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO |
Canonical SMILES |
C1CC2C(C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclopenta[b]pyridine Core
One common approach starts from commercially available or easily synthesized pyridone or pyridine derivatives, followed by ring-forming reactions such as Claisen condensations, cyclizations, or cascade bicyclization sequences.
Modified Pyridone Route : A reported method involves benzyl etherification of ethyl chloroacetoacetate to form an ether intermediate, followed by one-carbon homologation to an enamine. Subsequent Claisen condensation and immediate cyclization yield a pyrone intermediate, which upon heating with an aromatic amine converts into a pyridone ring. This pyridone can then be saponified to give a pyridone carboxylic acid intermediate, a key precursor for further functionalization.
Four-Component Bicyclization : Another strategy uses multicomponent reactions involving arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones. This leads to complex cyclopenta-fused pyridine derivatives via Knoevengel condensation, Michael addition, and double cyclization sequences, enabling access to diverse cyclopenta[b]pyridine frameworks with high yields (61–82%).
Cyclopentapyridine Derivatives Synthesis : Cyclopenta[b]pyridine-3-carboxylate derivatives have been synthesized and purified via column chromatography with yields around 50–56%, demonstrating feasibility of preparing cyclopentapyridine esters with controlled purity and stereochemistry.
Installation of the Hydroxymethyl Group at 4a Position
Representative Synthetic Scheme (Summary)
Research Discoveries and Optimization Insights
Stereoselectivity : Control of stereochemistry at 4a and 7a is achieved through careful selection of reaction conditions and intermediates. For example, the use of chiral amines or catalytic systems during pyridone ring formation helps direct the stereochemistry.
Yield Optimization : Reaction yields vary depending on reagent purity, solvent choice, temperature, and reaction time. Typical yields for key intermediates range from 40% to over 80% with optimized protocols.
Biological Relevance : Compounds with this core structure and functionalization have been evaluated for biological activity, including enzyme inhibition assays, which underscores the importance of the precise synthetic control for bioactive analogues.
Alternative Synthetic Routes : Four-component bicyclization and radical cascade methods provide alternative routes to related cyclopenta[b]pyridine derivatives, offering flexibility in scaffold diversification.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- The stereochemical inversion (4aS vs. 4aR) may influence binding affinity in chiral environments .
- Core Structure : Unlike the piperidine-based analog in , the cyclopenta[b]pyridine core in the target compound introduces ring strain and conformational rigidity, which could affect reactivity or biological activity .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Biological Activity
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate (CAS No. 2803359-95-5) is a complex organic compound belonging to the class of cyclopentapyridine derivatives. Its unique structural features suggest potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and relevant data.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.3694 g/mol
- SMILES Notation : OC[C@]12CCCN([C@@H]2CCC1)C(=O)OCc1ccccc1
| Property | Value |
|---|---|
| CAS Number | 2803359-95-5 |
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.3694 g/mol |
| Availability | Typically In Stock |
Pharmacological Insights
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antiproliferative Effects : Studies on related compounds suggest that the presence of hydroxymethyl groups can enhance antiproliferative activity against various cancer cell lines. For instance, benzopsoralens with similar functional groups have been shown to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells .
- Topoisomerase Inhibition : The ability to inhibit topoisomerase II is crucial for the development of anticancer agents. Compounds with structural similarities have demonstrated significant inhibition of this enzyme, which is essential for DNA replication and transcription .
Case Studies
- Anticancer Activity : A study involving benzyl derivatives indicated that modifications at specific positions can lead to enhanced cytotoxicity against human cancer cell lines. The incorporation of hydroxymethyl groups was particularly noted for its effectiveness in inducing apoptosis in cancer cells .
- Mechanistic Studies : Research has shown that certain derivatives can induce DNA damage through mechanisms independent of interstrand cross-linking. This suggests a unique pathway for inducing cytotoxic effects that could be exploited for therapeutic purposes .
Comparative Analysis
To further elucidate the biological activity of this compound, a comparative analysis with similar compounds can provide insights into its potential applications.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Antiproliferative Activity | Topoisomerase Inhibition | Mechanism of Action |
|---|---|---|---|
| Benzyl Hydroxymethyl Derivative A | High | Yes | Induces apoptosis |
| Benzyl Hydroxymethyl Derivative B | Moderate | Yes | DNA damage without cross-linking |
| Benzyl (4aS,7aR) Compound | High | Potentially | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high enantiomeric purity?
- Methodology : Multi-step synthesis routes often involve cyclization followed by stereoselective functionalization. For example, chiral catalysts (e.g., Pd-based catalysts for cross-couplings) or enzymatic resolution can enhance enantiomeric excess . Critical parameters include temperature control (±5°C tolerance), solvent polarity (e.g., THF vs. DCM), and catalyst loading (1–5 mol%). Post-synthesis purification via preparative HPLC or chiral column chromatography is essential to isolate stereoisomers .
Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and functional groups of this compound?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXD) for refining crystal structures, particularly for resolving ambiguous stereocenters .
- NMR spectroscopy : - and -NMR with COSY/NOESY to confirm spatial proximity of hydrogens in the cyclopenta[b]pyridine core .
- Mass spectrometry (HRMS) : Validate molecular formula (CHNO) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G* level) to predict optimized geometries and compare with experimental X-ray data.
- Validate using electronic circular dichroism (ECD) to correlate computed vs. observed Cotton effects .
- Cross-reference with SHELX-refined crystallographic data , ensuring R < 0.05 and wR < 0.10 for high confidence .
Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities ().
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB to predict binding poses.
- Enzyme inhibition assays : Measure IC values in vitro (e.g., fluorescence-based assays for kinases) .
Q. How can researchers address challenges in synthesizing derivatives with modified substituents (e.g., replacing benzyl with aryl groups)?
- Methodology :
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield the hydroxymethyl moiety during functionalization .
- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl substitutions, optimizing Pd catalyst systems (e.g., Pd(OAc)/XPhos) .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties and metabolic stability?
- Methodology :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP, solubility, and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : GROMACS or AMBER to study conformational stability in aqueous vs. lipid environments .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental -NMR chemical shifts be addressed?
- Methodology :
- Re-examine solvent effects (e.g., DMSO vs. CDCl) and tautomeric equilibria using Gaussian 09 calculations with the IEFPCM solvent model.
- Validate with heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm carbon-proton connectivity .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular weight | 273.332 g/mol | |
| Enantiomeric excess (ee) | ≥98% (chiral HPLC) | |
| X-ray refinement software | SHELXL (R = 0.032) | |
| Predicted logP (SwissADME) | 2.45 ± 0.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
